molecular formula C7H8FNOS B14415355 N-Methylbenzenesulfonimidoyl fluoride CAS No. 83706-27-8

N-Methylbenzenesulfonimidoyl fluoride

Cat. No.: B14415355
CAS No.: 83706-27-8
M. Wt: 173.21 g/mol
InChI Key: VLMAQYXLINATED-UHFFFAOYSA-N
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Description

N-Methylbenzenesulfonimidoyl fluoride is an organic compound that belongs to the class of sulfonimidoyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to an imidoyl group (R-N=).

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylbenzenesulfonimidoyl fluoride can be synthesized through several methods. One common approach involves the oxidation of sulfinamides using chlorinating agents. For instance, N-alkyl sulfinamides can be oxidized with chlorine to form sulfonimidoyl chlorides, which are then treated with fluoride ion sources to yield sulfonimidoyl fluorides . Another method involves the reaction of sulfonimidoyl chlorides with various nucleophiles, although this often results in reductions to sulfinamides rather than the desired substitution products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using chlorinating agents such as chlorine or tert-butyl hypochlorite. The resulting sulfonimidoyl chlorides are then converted to sulfonimidoyl fluorides using fluoride ion sources under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzenesulfonimidoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chlorine, tert-butyl hypochlorite.

    Reducing agents: Alkyllithium reagents.

    Nucleophiles: Organometallic reagents.

Major Products

The major products formed from these reactions include sulfoximines, sulfinamides, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Methylbenzenesulfonimidoyl fluoride involves the activation of the sulfur center in the compound. This activation facilitates nucleophilic addition reactions, which are crucial for its reactivity in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylbenzenesulfonimidoyl fluoride is unique due to its combination of the sulfonyl fluoride group with an imidoyl group, which imparts distinct reactivity and stability compared to other sulfur (VI) fluorides. This uniqueness makes it particularly valuable in catalytic and synthetic applications .

Properties

CAS No.

83706-27-8

Molecular Formula

C7H8FNOS

Molecular Weight

173.21 g/mol

IUPAC Name

fluoro-methylimino-oxo-phenyl-λ6-sulfane

InChI

InChI=1S/C7H8FNOS/c1-9-11(8,10)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

VLMAQYXLINATED-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C1=CC=CC=C1)F

Origin of Product

United States

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